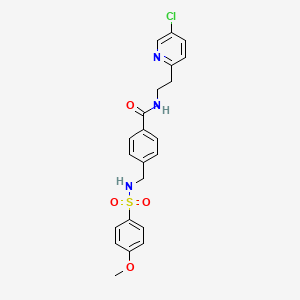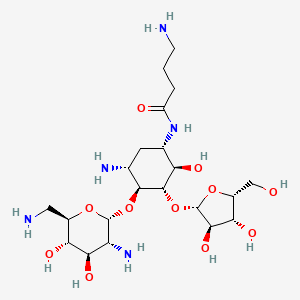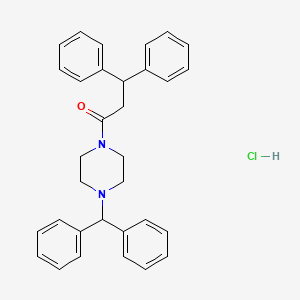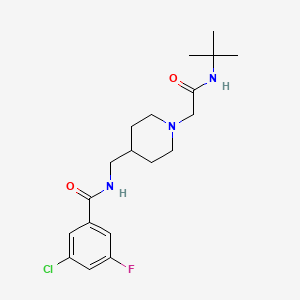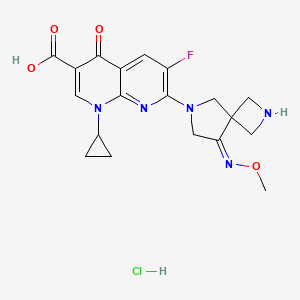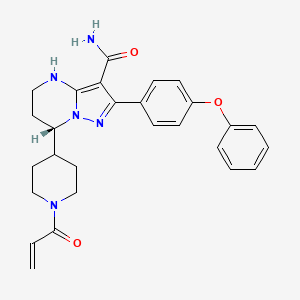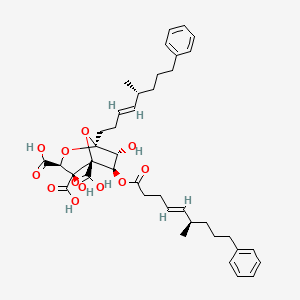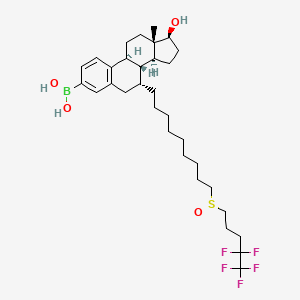
イコチニブ塩酸塩
概要
説明
イコチニブ塩酸塩は、高度に選択的な第一世代の上皮成長因子受容体チロシンキナーゼ阻害剤です。 主に、体細胞上皮成長因子受容体変異を有する非小細胞肺がん患者に対する単剤療法として使用されます 。 この化合物は、上皮成長因子受容体タンパク質のATP結合部位を阻害し、細胞増殖につながるシグナル伝達カスケードを阻害する能力で知られています .
2. 製法
合成経路と反応条件: イコチニブ塩酸塩の製法には、いくつかのステップが含まれます。 ある方法は、塩化ホスホリルを使用しないため、汚染物質の排出を大幅に削減できます 。 合成経路は通常、中間体の形成を含み、その後、一連の化学反応によって最終生成物に変換されます。
工業生産方法: イコチニブ塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、環境への影響を最小限に抑えながら、高収率と高純度を確保するように最適化されています .
科学的研究の応用
Icotinib Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of epidermal growth factor receptor inhibitors and their synthesis.
Biology: Researchers use it to understand the role of epidermal growth factor receptor in cell proliferation and cancer.
Medicine: It is primarily used in the treatment of non-small-cell lung cancer with epidermal growth factor receptor mutations
Industry: The compound is used in the pharmaceutical industry for the development of targeted cancer therapies.
作用機序
イコチニブ塩酸塩は、上皮成長因子受容体のチロシンキナーゼ活性を選択的に阻害することで、その効果を発揮します。 この阻害は、受容体へのATPの結合を阻害し、細胞増殖につながるシグナル伝達カスケードを遮断します 。 この化合物は、上皮成長因子受容体を高レベルで発現する腫瘍に対して特に効果的です .
類似の化合物:
- ゲフィチニブ
- エルロチニブ
比較: イコチニブ塩酸塩は、化学構造、分子機構、臨床的有効性において、ゲフィチニブおよびエルロチニブと類似しています 。 イコチニブ塩酸塩は、ゲフィチニブと比較して、より安全なプロファイルを示し、有害事象が少なくなっています 。 さらに、高用量のイコチニブ塩酸塩は、上皮成長因子受容体エクソン21 L858R変異を有する非小細胞肺がん患者における無増悪生存期間と客観的奏効率を改善することが示されています .
Safety and Hazards
In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Icotinib Hydrochloride plays a crucial role in inhibiting the activity of the epidermal growth factor receptor (EGFR). It competitively binds to the ATP binding site of the EGFR protein, preventing the activation of the signal transduction cascade that leads to cell proliferation . This inhibition is dose-dependent, with an IC50 value of 5 nM . Icotinib Hydrochloride interacts with various biomolecules, including wild-type and mutant EGFR proteins, and blocks EGFR-mediated intracellular tyrosine phosphorylation in human epidermoid carcinoma A431 cells .
Cellular Effects
Icotinib Hydrochloride has significant effects on various cell types and cellular processes. It inhibits cell proliferation, redistributes the cell cycle, and enhances apoptosis in cancer cells . In human epidermoid carcinoma A431 cells, Icotinib Hydrochloride blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner . It also exhibits a broad spectrum of antitumor activity, particularly against tumors expressing higher levels of EGFR . Additionally, Icotinib Hydrochloride has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy by inhibiting EGFR signaling and attenuating RAD51 expression .
Molecular Mechanism
The molecular mechanism of Icotinib Hydrochloride involves its binding to the ATP binding site of the EGFR protein, thereby preventing the completion of the signal transduction cascade . This inhibition blocks the activation of the anti-apoptotic Ras signaling pathway, which is often upregulated in cancer cells . Icotinib Hydrochloride also binds to Sudlow’s site I in subdomain IIA of Human Serum Albumin (HSA), forming icotinib-HSA complexes . This binding interaction further contributes to its inhibitory effects on EGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Icotinib Hydrochloride have been observed to change over time. The drug is rapidly absorbed and eliminated, with a median time to maximum concentration of 0.5 to 4 hours and a mean terminal elimination half-life of 6.2 to 10.1 hours . In in vitro and in vivo studies, Icotinib Hydrochloride has demonstrated potent dose-dependent antitumor effects, with long-term stability and minimal degradation . The drug has also shown favorable pharmacokinetics and antitumor activity at higher doses .
Dosage Effects in Animal Models
In animal models, the effects of Icotinib Hydrochloride vary with different dosages. The drug has exhibited potent dose-dependent antitumor effects in nude mice carrying human tumor-derived xenografts . It was well tolerated at doses up to 120 mg/kg/day in mice without significant body weight loss or mortality . Additionally, Icotinib Hydrochloride has been shown to inhibit EGFR signaling and alleviate psoriasis-like symptoms in animal models . Higher doses may lead to dose-limiting toxicities, such as rash and diarrhea .
Metabolic Pathways
Icotinib Hydrochloride is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, with lesser involvement of CYP1A2 . The drug is excreted predominantly as metabolites, with over 90% eliminated via feces and 9% via urine . The formation of icotinib-HSA complexes also plays a role in its metabolism and distribution .
Transport and Distribution
Icotinib Hydrochloride is transported and distributed within cells and tissues through its binding to Human Serum Albumin (HSA) and other transport proteins . The volume of distribution is calculated to be approximately 115 liters . This binding interaction facilitates its localization and accumulation in target tissues, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of Icotinib Hydrochloride involves its accumulation in the cellular nucleus, where it inhibits EGFR signaling and attenuates the expression and function of homologous recombination (HR) protein RAD51 . This localization is crucial for its role in enhancing the sensitivity of cancer cells to chemotherapy and radiotherapy . The drug’s ability to inhibit RAD51 upregulation and nuclear foci formation further contributes to its therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Icotinib Hydrochloride involves several steps. One of the methods avoids the use of phosphoryl chloride, which significantly reduces the emission of pollutants . The synthetic route typically involves the formation of intermediates that are then converted into the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of Icotinib Hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact .
化学反応の分析
反応の種類: イコチニブ塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その合成と修飾に不可欠です。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の条件は、所望の結果が得られるように慎重に制御されます。
形成される主要な生成物: これらの反応から形成される主要な生成物は、イコチニブ塩酸塩を得るためにさらに処理される中間体です .
4. 科学研究への応用
イコチニブ塩酸塩は、科学研究で幅広く応用されています。
化学: 上皮成長因子受容体阻害剤とその合成の研究に使用されます。
生物学: 研究者は、上皮成長因子受容体が細胞増殖とがんにおいてどのような役割を果たしているかを理解するために使用しています。
類似化合物との比較
- Gefitinib
- Erlotinib
Comparison: Icotinib Hydrochloride is similar to Gefitinib and Erlotinib in terms of chemical structure, molecular mechanism, and clinical efficacy . Icotinib Hydrochloride has shown a better safety profile and fewer adverse events compared to Gefitinib . Additionally, high-dose Icotinib Hydrochloride has been found to improve progression-free survival and objective response rate in patients with non-small-cell lung cancer harboring epidermal growth factor receptor exon 21 L858R mutation .
特性
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGXMJMUUJHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152859 | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204313-51-8 | |
| Record name | Icotinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


